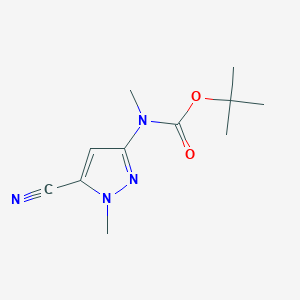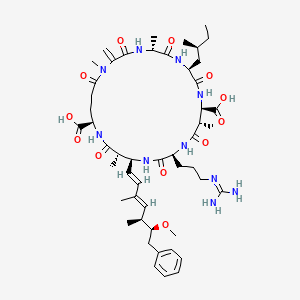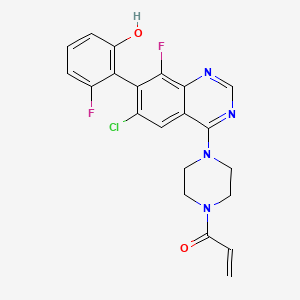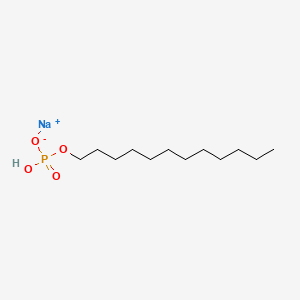
Cesium Lead Triiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cesium Lead Triiodide (CsPbI3) is an emerging photovoltaic material . It has gained significant attention due to its unique photovoltaic properties and low processing temperatures . It exists in two orthorhombic phases: black γ-CsPbI3 perovskite and yellow δ-CsPbI3 non-perovskite .
Synthesis Analysis
Mechanochemical synthesis is emerging as a suitable method for the preparation of cesium lead halides . The synthesis in the CsI + PbI2, CsBr + PbBr2, CsBr + PbI2, and CsI + PbI2 + NdI3 mixtures and halide exchange reactions in the CsPbBr3 + 3KI and CsBr + PbBr2 + 3KI systems are investigated to elucidate the mechanism of this process .Molecular Structure Analysis
The atomic and electronic structure of cubic (α) and orthorhombic (γ) CsPbI3 have been studied using first-principles methods . For both phases, it was found that CsI-termination is more stable than PbI2-termination .Chemical Reactions Analysis
The reactions in the CsI + PbI2, CsBr + PbBr2, CsBr + PbI2 and CsI + PbI2 + NdI3 systems and halide exchange reactions in the CsPbBr3 + 3KI and CsBr + PbBr2 + 3KI systems have been investigated under different conditions .Aplicaciones Científicas De Investigación
Photovoltaics
Cesium lead triiodide has garnered significant attention in the field of photovoltaics due to its appropriate band gap, strong optical absorption, and high thermal stability. Researchers have explored its use as a photoabsorber material in perovskite solar cells (PSCs). These cells exhibit exceptional properties, including optimal bandgaps, excellent visible light absorption, and efficient charge transport. Despite rapid improvements in power conversion efficiency (PCE), stability issues remain a challenge. Surface protection strategies, quasi-two-dimensional perovskites, and A-site substitution with smaller monovalent ions are being investigated to enhance stability .
Structural Instability Mitigation
CsPbI₃, like other perovskite materials, is susceptible to moisture-induced structural instability. Researchers are actively working on addressing this issue to improve the material’s long-term performance. Understanding the atomic and electronic structure of CsPbI₃ surfaces is crucial for designing protective coatings and stabilizing the perovskite phase .
Surface Engineering
Surface engineering plays a vital role in enhancing the efficiency of CsPbI₃-based solar cells. Researchers have explored methods to improve the stability and performance of ambient-air-processed CsPbI₃ layers. These efforts involve optimizing surface properties to minimize degradation and enhance charge extraction .
Photostability Enhancement
Time-resolved in situ X-ray photoelectron spectroscopy has been used to identify and suppress rapid degradation mechanisms in cesium-stabilized formamidinium lead iodide perovskite materials. Understanding degradation pathways is essential for developing more stable and durable photovoltaic devices .
Optoelectronic Devices Beyond Photovoltaics
Apart from solar cells, CsPbI₃ holds promise for other optoelectronic applications, including light-emitting diodes (LEDs), lasers, and photodetectors. Its exceptional properties make it an attractive candidate for various device architectures .
Materials Science and Surface Physics
Researchers continue to investigate CsPbI₃’s surface properties, phase transitions, and electronic band structures. These studies contribute to our fundamental understanding of perovskite materials and pave the way for innovative applications .
Mecanismo De Acción
Target of Action
Cesium Lead Triiodide (CsPbI3) is an inorganic metallic halide perovskite that has gained significant attention due to its unique photovoltaic properties . The primary targets of CsPbI3 are the embedded atomic potentials of Cesium (Cs) and Lead (Pb), which are integrated with Buckingham-Coulomb potentials .
Mode of Action
The interaction of CsPbI3 with its targets involves the use of a hybrid force field, which integrates the embedded atomic potentials of Cs-Cs and Pb-Pb with Buckingham-Coulomb potentials . This interaction leads to changes in the structural properties, such as the radial distribution functions, interatomic separation distances, and the density .
Biochemical Pathways
The biochemical pathways of CsPbI3 involve phase transformations from an orthorhombic into a cubic crystal structure . This transformation is detected by the Hybrid Embedded Atomic Buckingham-Coulomb (EABC) potential .
Result of Action
The action of CsPbI3 results in the transformation from an orthorhombic into a cubic crystal structure . This transformation is crucial for optimizing the optoelectronic properties of CsPbI3, making it a promising material for photovoltaic applications .
Action Environment
The action, efficacy, and stability of CsPbI3 are influenced by environmental factors. For instance, the structural stability and phase transition of CsPbI3 need an in-depth investigation to better optimize their optoelectronic properties . Furthermore, the organic components in hybrid perovskites are susceptible to ambient conditions such as moisture, oxygen, and heat, and exposure leads to rapid performance degradation .
Safety and Hazards
Cesium triiodide may cause skin irritation, allergic skin reaction, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, and respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .
Direcciones Futuras
The structural stability and phase transition of CsPbI3 still need an in-depth investigation to better optimize their optoelectronic properties . Several approaches have been proposed to solve these pressing stability problems, including surface protection with organic long-chain ligands, synthesis of quasi-two-dimensional perovskites, protective coating with inorganic semiconductors or insulators, and A-site substitution with smaller monovalent ions .
Propiedades
IUPAC Name |
cesium;lead(2+);triiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs.3HI.Pb/h;3*1H;/q+1;;;;+2/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIJPYVIZDTNKE-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[I-].[I-].[I-].[Cs+].[Pb+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsI3Pb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cesium Lead Triiodide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Fluorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3028204.png)
![Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3028205.png)
![2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid](/img/structure/B3028206.png)
![2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028208.png)

![2-Cyclobutyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028211.png)
![tert-Butyl 2-cyclobutyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3028212.png)
![tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3028215.png)